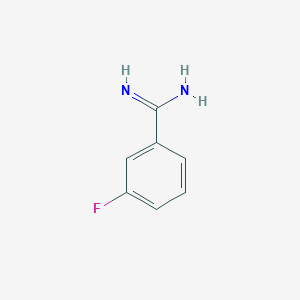

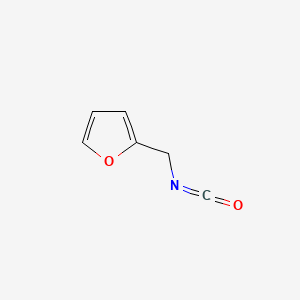

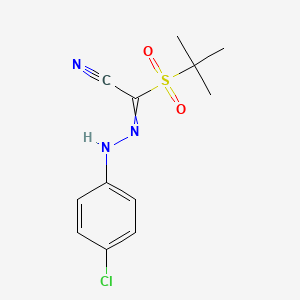

![molecular formula C14H18FNO2 B1307711 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid CAS No. 440648-00-0](/img/structure/B1307711.png)

1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid" is a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, which is pharmacologically relevant. The presence of a fluorine atom can significantly alter the compound's properties, such as conformation, lipophilicity, acidity, and fluorescent properties, potentially making it a valuable building block in drug discovery .

Synthesis Analysis

The synthesis of related fluorinated cyclic amino acids has been achieved through various methods. For instance, the synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid was performed in three steps from commercially available materials with an overall yield of 22% . Similarly, the synthesis of trans- and cis-stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid was reported, with the trans-stereoisomers prepared in a 1.3% decay corrected radiochemical yield and the cis-stereoisomers in 10% and 1.7% yields, respectively . These methods could potentially be adapted for the synthesis of "1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid."

Molecular Structure Analysis

The molecular structure of fluorinated cyclic amino acids is crucial for their biological activity. For example, the crystal structures of 1-aminocyclohexane-1-carboxylic acid derivatives showed that the cyclohexane rings adopt an almost perfect chair conformation, with the amino group typically occupying the axial position . The introduction of fluorine atoms can influence the conformation and stability of these compounds .

Chemical Reactions Analysis

Fluorinated cyclic amino acids can participate in various chemical reactions. For instance, they can be used as building blocks for the synthesis of polyamides, as demonstrated by the synthesis of novel polyamides derived from a fluorinated diamine . The reactivity of such compounds can be further explored to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclic amino acids are influenced by the presence of fluorine atoms. These compounds have been shown to possess different lipophilicity, acidity, and fluorescent properties compared to their non-fluorinated counterparts . Additionally, the solubility of these compounds can be modified through co-crystallization with other pharmaceutical agents, as seen in the synthesis and characterization of co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol with hydroxyl benzoic acids . These properties are essential for the development of new drugs, as they affect the compound's bioavailability and pharmacokinetics.

Aplicaciones Científicas De Investigación

Synthesis and Radiolabeling

1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid and its derivatives have been synthesized and radiolabeled for various research applications. For instance, fluorinated derivatives of WAY 100635, a compound structurally related to 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid, were synthesized using different acids in place of the cyclohexanecarboxylic acid. These compounds were radiolabeled with fluorine-18, and their biological properties were evaluated in rats. These studies suggest that these compounds could be useful for assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution due to their pharmacokinetic properties and specific binding ratios (Lang et al., 1999).

Improved Synthesis Methods

Research has also focused on improving the synthesis methods of cyclohexanecarboxylic acid derivatives. An improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid was described using milder and more selective conditions, showcasing advancements in the synthesis techniques for these compounds (Badland et al., 2010).

Drug Discovery and Design

1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, has been designed and synthesized for potential use in drug discovery. The impact of fluorine atoms on various properties like conformation, lipophilicity, acidity, and fluorescent properties of the amino acid was studied, suggesting various practical applications in drug design (Mykhailiuk et al., 2013).

Antibacterial Agents

Fluorine-containing compounds, including derivatives of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid, have been synthesized and evaluated for their antibacterial activities. The study of fluorine-containing thiadiazolotriazinones showed promising activity, highlighting the potential of these compounds as antibacterial agents (Holla et al., 2003).

Enantioselective Synthesis and Catalysis

The resolution of racemic 2-aminocyclohexanol derivatives, related to 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid, has been achieved through an efficient protocol. These optically active aminocyclohexanols have been applied in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, demonstrating their utility in asymmetric catalysis (Schiffers et al., 2006).

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c15-12-6-4-11(5-7-12)10-16-14(13(17)18)8-2-1-3-9-14/h4-7,16H,1-3,8-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGMJSWOJIKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

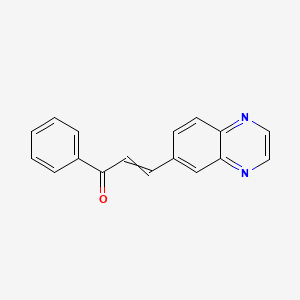

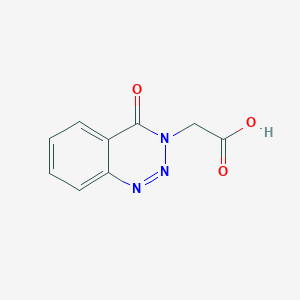

![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)

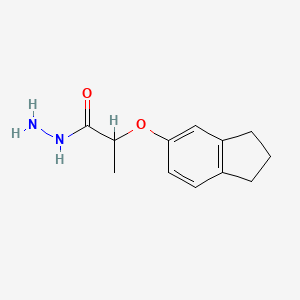

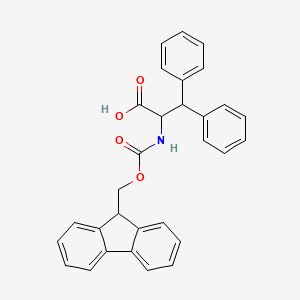

![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)

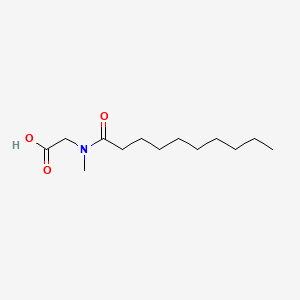

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)